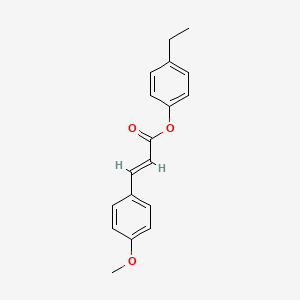

3-(4-甲氧基苯基)丙烯酸-4-乙基苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in acrylate compounds, such as "4-ethylphenyl 3-(4-methoxyphenyl)acrylate," stems from their versatile applications in materials science, including polymers, coatings, and adhesives, due to their unique chemical and physical properties. These compounds are recognized for their ability to undergo rapid polymerization, resulting in materials with desirable mechanical and thermal properties.

Synthesis Analysis

The synthesis of acrylate derivatives often involves condensation reactions or esterification processes. For instance, Zeng Qing-you (2010) demonstrated a one-pot synthesis method for a related acrylate compound using Knoevenagel condensation, highlighting the influence of various reaction conditions on product yield and emphasizing the versatility of synthesis approaches for these compounds (Zeng Qing-you, 2010).

Molecular Structure Analysis

The crystal structure and molecular geometry of acrylate derivatives are pivotal in determining their chemical reactivity and physical properties. Hou J. (2008) provided insights into the dihedral angles and planarity within the ethyl acrylate linkage of a similar compound, showcasing the importance of molecular orientation in understanding the compound's behavior (J. Hou, 2008).

Chemical Reactions and Properties

Acrylate compounds participate in a variety of chemical reactions, including polymerization and crosslinking, due to the presence of the reactive double bond in the acrylate group. Li Tong et al. (1991) explored the diradical polymerization initiated by a related acrylate compound, emphasizing the compound's potential in forming polymers with specific properties (Tong Li et al., 1991).

Physical Properties Analysis

The physical properties of "4-ethylphenyl 3-(4-methoxyphenyl)acrylate," such as melting point, boiling point, and solubility, are influenced by its molecular structure. Such properties are crucial for determining the compound's applicability in various industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and degradation behavior, are essential for understanding the compound's performance in real-world applications. Research by Sert Y. et al. (2014) on a structurally similar acrylate compound provides valuable insights into its vibrational frequencies and molecular energy, contributing to a comprehensive understanding of its chemical properties (Y. Sert et al., 2014).

科学研究应用

光敏聚合物

甲基苯氧基基团的丙烯酸酯单体用于光敏聚合物的合成。这些聚合物的特点是能够进行光交联,即聚合物链在光照下形成交联。这种性质使其适用于光刻胶和其他需要通过光刻进行精确图案化的材料。Reddy 等人 (1998) 进行的研究探索了具有侧基 α,β-不饱和酮部分的聚合物的合成、表征和光交联性能,重点介绍了它们在薄膜应用和作为光敏剂存在下的光刻胶中的潜力 (Reddy, Subramanian, & Sainath, 1998)。

光交联聚合物

含有光交联侧基查耳酮部分的甲氧基取代丙烯酸酯聚合物表现出独特的性质,在先进材料中很有用。Tamilvanan 等人 (2008) 合成并表征了具有甲氧基苯基基团的丙烯酸酯单体,证明了它们在制造具有所需热稳定性和光反应性的聚合物方面的潜力。这些聚合物对于开发具有特定光学性质的新材料以及作为光刻胶的应用非常重要 (Tamilvanan, Pandurangan, Subramanian, & Reddy, 2008)。

缓蚀

在腐蚀科学领域,丙烯酰胺衍生物,包括与甲氧基苯基丙烯酸酯化合物相关的衍生物,已被研究其缓蚀性能。Abu-Rayyan 等人 (2022) 对丙烯酰胺衍生物的研究表明它们在抑制硝酸溶液中的铜腐蚀方面有效。这些化合物在酸性环境中作为金属缓蚀剂具有潜力,展示了甲氧基苯基丙烯酸酯衍生物的化学多功能性和实际应用 (Abu-Rayyan et al., 2022)。

液晶聚丙烯酸酯

使用甲氧基苯基丙烯酸酯衍生物合成和应用液晶聚丙烯酸酯突出了它们在创造具有独特中间相行为的材料中的作用。该领域的研究探索了丙烯酸酯单体的聚合,以生产具有特定热和光学性质的树状接枝共聚物。这些材料因其在显示器、光学器件以及作为先进复合材料组件中的潜在应用而受到关注 (Zhang, 1998)。

属性

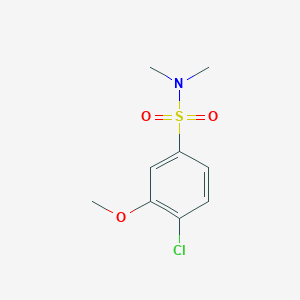

IUPAC Name |

(4-ethylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-14-4-11-17(12-5-14)21-18(19)13-8-15-6-9-16(20-2)10-7-15/h4-13H,3H2,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEMOVHNAPADBV-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)